6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one
Description
The compound 6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one features a fused furoquinolinone core with methoxy groups at positions 6 and 8 and a thiophen-2-yl substituent at position 9. Its structure combines a planar quinolinone scaffold with a sulfur-containing heterocycle, which may enhance electronic properties and bioactivity.
Properties
IUPAC Name |
6,8-dimethoxy-9-thiophen-2-yl-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-20-9-6-10-14(12(7-9)21-2)16(13-4-3-5-23-13)15-11(18-10)8-22-17(15)19/h3-7,16,18H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFXDRFTIICWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(C3=C(N2)COC3=O)C4=CC=CS4)C(=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the quinoline moiety: This step often involves the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic catalysts.
Attachment of the thiophene ring: This can be done through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes as reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Modifications at Position 9
The substituent at position 9 significantly influences physicochemical and biological properties. Key analogs include:
Key Observations:
- Thiophen-2-yl vs. Aryl Groups : The thiophene substituent introduces sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking) compared to methoxyphenyl or halogenated aryl groups, which may alter binding affinity in biological systems .
Core Structure Variations
The fusion pattern of the furoquinolinone core impacts planarity and conjugation:
Key Observations:
- Steric Effects: Pyrazolo and thieno cores introduce steric bulk, which may limit interactions in enzyme active sites .
Biological Activity
6,8-Dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one (DMTFQ) is a complex organic compound belonging to the furoquinoline family. Its unique structure includes methoxy groups and a thiophene substituent, which may contribute to its diverse biological activities. This article explores the biological activity of DMTFQ, focusing on its potential pharmacological applications and mechanisms of action.
Chemical Structure and Properties
DMTFQ features a fused heterocyclic structure that includes:
- Furan and quinoline rings
- Methoxy groups at positions 6 and 8
- A thiophene substituent at position 9
The molecular formula is with a molecular weight of approximately 341.37 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features to DMTFQ exhibit a range of biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Anti-inflammatory actions
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methoxyquinoline | Quinoline core with methoxy group | Anticancer |
| 7-Methoxybenzo[c]quinolone | Benzo-fused structure with methoxy | Antimicrobial |
| 5-Methylfuro[2,3-b]quinoline | Fused furoquinoline with methyl group | Cytotoxicity |
The biological activity of DMTFQ may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
- Cell Cycle Arrest : Some furoquinoline derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism has been observed in various cancer cell lines .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives are known to generate ROS, contributing to their cytotoxic effects against tumor cells .
Case Studies and Research Findings
Several studies have evaluated the biological activity of DMTFQ and related compounds:
- Anticancer Activity : A study investigating the anticancer properties of quinoline derivatives found that compounds similar to DMTFQ exhibited significant cytotoxic effects against multiple cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Antimicrobial Evaluation : Research on related compounds indicated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety is believed to enhance this activity .
- Anti-inflammatory Effects : DMTFQ has shown promise in reducing inflammation markers in vitro. Compounds in its class have been reported to inhibit COX-2 expression, suggesting potential applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,8-dimethoxy-9-(thiophen-2-yl)furoquinolinone, and how do reaction conditions impact yield?
- Methodology : Multi-step synthesis typically begins with functionalizing the quinoline core via Friedel-Crafts acylation or alkylation to introduce substituents like thiophene. Cyclization reactions (e.g., using DMF or THF under reflux) are critical for forming the fused furoquinolinone ring. Optimization of temperature (70–110°C) and catalyst choice (e.g., palladium for C–C bond formation) enhances yield .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography with gradients of ethyl acetate/hexane .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of H/C NMR to confirm substituent positions (e.g., methoxy groups at C6/C8 and thiophene at C9). IR spectroscopy identifies carbonyl stretching (~1648 cm) and aromatic C–H bonds. High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., expected [M+H] ~422.14 g/mol) .
- Advanced Validation : Single-crystal X-ray diffraction resolves bond angles and torsion angles, confirming the fused ring system and stereochemistry .
Q. What solvents and stability conditions are optimal for handling this compound?
- Methodology : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for biological assays. Stability tests under varying pH (4–9) and temperatures (4°C to 25°C) show minimal degradation over 72 hours when stored in inert atmospheres .
Advanced Research Questions
Q. How does the thiophene moiety influence the compound’s electronic properties and reactivity?
- Methodology : Density functional theory (DFT) calculations reveal electron-withdrawing effects of the thiophene ring, lowering the LUMO energy and enhancing electrophilic reactivity. Comparative studies with phenyl or furan analogs show increased π-π stacking potential, critical for target binding .
- Experimental Correlates : Cyclic voltammetry identifies redox peaks at −1.2 V (reduction) and +1.5 V (oxidation), aligning with thiophene’s electron-rich nature .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy)?
- Methodology : Reproduce assays under standardized conditions (e.g., MIC for antimicrobials vs. IC for cytotoxicity). Cross-validate using isogenic cell lines or knockout models to isolate target-specific effects. Meta-analysis of SAR studies highlights the role of methoxy groups in modulating membrane permeability .
- Case Study : Discrepancies in IC values (e.g., 2 μM vs. 10 μM) may arise from assay interference by DMSO; use lower solvent concentrations (<0.1%) .
Q. How can computational models predict binding interactions with biological targets like kinases or DNA topoisomerases?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) map interactions between the compound’s methoxy-thiophene region and ATP-binding pockets. Pharmacophore models prioritize substituent modifications to enhance affinity .
- Validation : Compare predicted binding energies with experimental SPR or ITC data. A ΔG of −8.5 kcal/mol correlates with sub-micromolar inhibition .
Methodological Challenges and Solutions
Q. What techniques characterize photodegradation pathways under UV exposure?
- Methodology : HPLC-MS/MS identifies degradation products (e.g., demethylation at C6/C8 or thiophene oxidation). Quantum yield calculations (φ = 0.15) suggest moderate photosensitivity, necessitating amber vials for long-term storage .
Q. How are enantiomeric impurities detected in asymmetric synthesis?
- Methodology : Chiral HPLC (e.g., Chiralpak IA column) or SFC separates enantiomers. NMR chiral shift reagents (e.g., Eu(hfc)) resolve <1% impurities. Circular dichroism (CD) confirms absolute configuration .
Key Research Gaps
- Stereoselective Synthesis : Limited data on enantioselective routes for the fused furoquinolinone system.
- In Vivo Pharmacokinetics : ADME profiles (e.g., bioavailability, CYP450 interactions) remain uncharacterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
